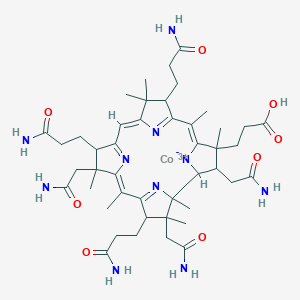![molecular formula C18H12FNO5S B227455 (4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as FDPAC and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FDPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. FDPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FDPAC has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
FDPAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. FDPAC has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
FDPAC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. FDPAC has also been extensively studied, which means that there is a significant amount of data available on its properties and potential therapeutic uses. However, FDPAC also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on FDPAC. One area of research is the development of FDPAC analogs with improved therapeutic properties. Another area of research is the investigation of FDPAC as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of FDPAC and its potential side effects.
Méthodes De Synthèse
The synthesis of FDPAC involves the reaction of 4-fluorobenzaldehyde with thiourea in the presence of acetic acid to form 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-1,3-thiazole. This intermediate is then reacted with 4-(bromomethyl)phenol in the presence of potassium carbonate to form FDPAC.
Applications De Recherche Scientifique
FDPAC has been extensively researched for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. FDPAC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions.
Propriétés
Formule moléculaire |
C18H12FNO5S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-[4-[(Z)-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H12FNO5S/c19-12-3-5-13(6-4-12)20-17(23)15(26-18(20)24)9-11-1-7-14(8-2-11)25-10-16(21)22/h1-9H,10H2,(H,21,22)/b15-9- |
Clé InChI |
XJJTWSHVADOZAF-DHDCSXOGSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)